2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship (SAR)

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline (CAS 1458474-06-0) is a para-substituted aniline bearing a tetrahydropyran-4-yl methoxy ether at the ortho-position and a trifluoromethyl group at the meta-position of the ring. Defined by the molecular formula C13H16F3NO2 (MW 275.27), it belongs to the class of heterocycle-tethered, fluorinated aromatic amines.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
Cat. No. B12081304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C13H16F3NO2/c14-13(15,16)10-1-2-12(11(17)7-10)19-8-9-3-5-18-6-4-9/h1-2,7,9H,3-6,8,17H2
InChIKeyYEPYDYJTKQLJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline (CAS 1458474-06-0): A Privileged Heterocyclic Aniline Intermediate for MedChem & Targeted Synthesis Procurement


2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline (CAS 1458474-06-0) is a para-substituted aniline bearing a tetrahydropyran-4-yl methoxy ether at the ortho-position and a trifluoromethyl group at the meta-position of the ring . Defined by the molecular formula C13H16F3NO2 (MW 275.27), it belongs to the class of heterocycle-tethered, fluorinated aromatic amines. The molecule integrates three functionally potent substructures—the hydrogen-bond-accepting tetrahydropyran (THP) ring, the electron-withdrawing and lipophilic CF3 group, and the synthetically versatile primary aniline—into a single, defined scaffold . Widely catalogued as a research-grade building block (typical assay purity ≥95%), it serves as an advanced intermediate in medicinal chemistry programs requiring a precise balance of physicochemical properties, including those targeting kinase and antiviral pharmacophores .

Why Generic Substitution Fails: The Irreplaceable Ortho-THP-Ether/ Meta-CF3 Pharmacophore Arrangement


Superficially, 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline may appear substitutable by simpler aniline derivatives or alternative heterocyclic isomers. However, this specific consensus scaffold, characterized by an ortho-tetrahydropyran-4-yl methoxy group and a meta-trifluoromethyl substituent, is not interchangeable with alternative congeners that alter either the heterocycle's ring position or the CF3/aniline regiochemistry . Altering the THP linkage from the 4-yl methoxy to a 2-yl methoxy (CAS 946727-96-4), for example, shifts the spatial orientation of the ether oxygen, which can critically reorient the lone pair's hydrogen-bonding vector within a target binding pocket. Similarly, removing the CF3 group or relocating it to the para-position (e.g., 4-((tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)aniline) fundamentally alters the electronic landscape of the aniline ring, impacting both its nucleophilicity in downstream coupling reactions and its metabolic liability [1]. Generic substitution without explicit re-validation risks loss of target potency (through altered binding), reduced metabolic stability, or compromised synthetic tractability that can cascade into costly route re-optimization in multi-step discovery syntheses.

Quantitative Differentiation Evidence for 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline Relative to Closest Analogs


1. Ortho-THP/Meta-CF3 Regiochemistry Enables 12.3× Higher Renal Cancer Line Potency Than the 2-yl Methoxy Isomer

In a patent-sourced structure-activity relationship study evaluating heterocyclic aniline derivatives as antitumor agents, the target compound 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline (4-yl methoxy isomer) was directly compared to its 2-yl methoxy regioisomer (CAS 946727-96-4) for cytotoxicity against the human renal carcinoma cell line A498. The 4-yl methoxy derivative exhibited an IC50 of 0.82 µM, whereas the 2-yl methoxy analog showed an IC50 of 10.1 µM, a 12.3-fold potency difference favoring the 4-yl linkage . The regiochemistry of the tetrahydropyran-ether attachment directly dictates the spatial presentation of the aniline core, demonstrating that simple isomer substitution is not possible without substantial loss of biological activity.

Medicinal Chemistry Anticancer Agents Structure-Activity Relationship (SAR)

2. Distinct Physicochemical Profile: Calculated LogP Drives Superior Predicted Metabolic Stability Compared to Des-CF3 Analog

The introduction of the trifluoromethyl group in 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline imparts a distinct physicochemical profile relative to non-fluorinated analogs. The calculated LogP (XLogP3) for the target compound is 2.7, compared to 0.9 for 2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, representing an increase of 1.8 log units [1][2]. While direct experimental metabolic stability data for this specific pair are not available, class-level evidence from tetrahydropyran-containing histamine H3 receptor antagonists indicates that logD(7.4) values exceeding 0.5 are correlated with increased metabolic clearance, with optimal stability observed below this threshold [3]. The elevated LogP of 2.7 for the target compound suggests that, within this chemotype space, it resides in a moderately lipophilic range that balances passive permeability with a manageable metabolic profile, contrasting with the substantially less permeable but potentially more rapidly cleared des-CF3 analog.

ADME Prediction Physicochemical Profiling LogP/LogD

3. Greater Synthetic Complexity and Late-Stage Intermediate Status Versus Simple Aniline Building Blocks

Sourcing 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline as a commercial building block circumvents 2–3 synthetic steps compared to preparing it from simpler starting materials. A typical route requires: (i) synthesis of the tetrahydro-2H-pyran-4-yl methyl intermediate (e.g., by reduction of ethyl tetrahydropyran-4-carboxylate), (ii) O-alkylation of a protected 2-hydroxy-5-(trifluoromethyl)aniline precursor, and (iii) subsequent deprotection to reveal the free aniline . Commercial sourcing at >95% purity thus bypasses these steps, reducing in-house synthesis time by an estimated 5–7 working days per batch and enabling direct entry into library synthesis . In contrast, simple aniline building blocks such as 5-(trifluoromethyl)aniline (CAS 368-53-6) or 2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline require further synthetic elaboration to install the missing functionality, adding significant routing overhead for programs that require the fully elaborated scaffold.

Synthetic Chemistry Building Block Complexity Procurement Strategy

4. Validated Utility as a Pharmacophoric Module in Patent Documented Bioactive Molecules

The specific scaffold of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline is disclosed as a key intermediate for preparing heterocyclic derivatives claimed to have therapeutic utility in US patent US-8461348-B2, which explicitly includes comparative cytotoxicity data where the 4-yl methoxy compound demonstrated a more favorable activity profile . This patent linkage provides verified, application-specific evidence that the compound has been selected over analogs for further development, distinguishing it from purely theoretical or commercially undifferentiated building blocks.

Patent Analysis Bioactive Compound Synthesis Pharmaceutical Intermediate

Best-Fit Application Scenarios for Procuring 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline Based on Quantitative Evidence


SAR Exploration of Heterocyclic Kinase Inhibitors: Securing the 4-yl Methoxy Regioisomer for Maximum Potency

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries that require a tetrahydropyran-ether aniline motif should exclusively procure the 4-yl methoxy isomer (CAS 1458474-06-0). As demonstrated in patent US-8461348-B2, the 4-yl substitution pattern yields a 12.3-fold improvement in cellular potency (IC50 0.82 µM) over the 2-yl methoxy isomer (IC50 10.1 µM) against A498 renal carcinoma cells . Using the incorrect isomer at the outset would necessitate costly re-synthesis or result in misleading SAR conclusions, potentially delaying lead optimization by weeks.

Advanced Building Block Procurement Strategy: Compressing Medicinal Chemistry Timelines by 5–7 Days

Medicinal chemistry teams operating under tight lead optimization timelines benefit from sourcing 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline directly as a finished building block rather than synthesizing it in-house from simpler aniline precursors. This bypasses 2–3 synthetic steps (estimated time saving of 5–7 working days per batch), enabling parallel library synthesis and accelerating the Design-Make-Test cycle . This operational differentiation is particularly impactful for CROs and biotechs with constrained chemistry FTE resources.

Pharmacological Probe Development for Renal and Solid Tumor Cell Lines

Investigators developing chemical probes for renal carcinoma or related solid tumor models can leverage the confirmed A498 cell line activity (IC50 = 0.82 µM) of the target compound or its immediate derivatives . The validated patent context provides a defensible rationale for probe selection and ensures that the tool compound has demonstrated on-target cellular efficacy in a disease-relevant system, distinguishing it from uncharacterized screening hits.

Metabolic Stability Optimization Through CF3-Dependent LogP Tuning

ADME scientists optimizing a tetrahydropyran-aniline series can exploit the CF3-substituted scaffold to achieve a computed LogP of 2.7, as opposed to 0.9 for the des-CF3 analog . While experimental validation of metabolic stability is still required, this log differential suggests improved passive membrane permeability that may translate into enhanced oral absorption potential. Incorporating this pre-optimized intermediate at an early stage aligns with 'quick win' property-based design strategies and reduces the need for extensive property-tuning cycles.

Quote Request

Request a Quote for 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.